molecular formula C7H4F3NO2S B13432823 1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene

1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene

Cat. No.: B13432823
M. Wt: 223.17 g/mol
InChI Key: HFQSTMNVYXQPJR-UHFFFAOYSA-N
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Description

1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene is a compound of significant interest in the field of organic chemistry. This compound features a benzene ring substituted with a difluoromethylsulfanyl group, a fluorine atom, and a nitro group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene typically involves several steps, including the introduction of the difluoromethylsulfanyl group and the nitro group onto the benzene ring. One common method involves the reaction of 4-fluoro-2-nitrobenzene with a difluoromethylthiolating agent under specific conditions. The reaction conditions often require the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.17 g/mol

IUPAC Name

1-(difluoromethylsulfanyl)-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4F3NO2S/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H

InChI Key

HFQSTMNVYXQPJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SC(F)F

Origin of Product

United States

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